N,N-bis(propan-2-yl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C12H24N2O/c1-9(2)14(10(3)4)12(15)11-5-7-13-8-6-11/h9-11,13H,5-8H2,1-4H3 |
InChI Key |
JQFXURJXLHSTPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(propan-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(propan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N,N-bis(propan-2-yl)piperidine-4-amine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-bis(propan-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-bis(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Cores
Piperidine-4-carboxamide Derivatives
- (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structure : Piperidine-4-carboxamide core with a naphthyl-ethyl substituent and fluorobenzyl group.
- Application : Reported as a SARS-CoV-2 inhibitor, demonstrating the role of piperidine carboxamides in antiviral drug discovery .
- Key Difference : Bulky aromatic substituents enhance target binding but reduce solubility compared to the simpler isopropyl groups in the target compound.
Pyridine-4-carboxamide Derivatives
- N,N-bis(propan-2-yl)pyridine-4-carboxamide Molecular Weight: 187.15 g/mol (C12H20N2O). Structure: Pyridine ring replaces piperidine, retaining the bis-isopropyl carboxamide group.
3-Benzoyl-N,N-bis(1-methylethyl)-4-pyridinecarboxamide
Bis-isopropyl Amides with Non-Heterocyclic Cores
Quinazolinone Derivatives
- 2-[(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N,N-bis(propan-2-yl)propanamide CAS: 949394-17-6; Molecular Weight: 373.5 g/mol (C20H27N3O2S). Structure: Propanamide backbone linked to a quinazolinone-sulfanyl moiety. Application: Serves as a versatile scaffold in medicinal chemistry, highlighting the adaptability of bis-isopropyl amides in drug design. The quinazolinone core provides hydrogen-bonding sites, unlike the piperidine analog .
Phosphinic Amides
- P,P-Bis[4-(dimethylamino)phenyl]-N,N-bis(propan-2-yl)phosphinic amide Molecular Weight: 387.49 g/mol (C22H34N3OP). Structure: Phosphorus-centered tetrahedral geometry with bis-isopropyl amide and dimethylaminophenyl groups. Key Features:
- Steric Profile : Effective cone angle of 187°, indicating significant steric bulk.
- Crystal Packing : Weak C–H⋯O and C–H⋯π interactions create herringbone motifs, relevant for materials science applications.
Pharmacological and Industrial Relevance
Biological Activity
N,N-bis(propan-2-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with two isopropyl groups and a carboxamide functional group at the 4-position. The molecular formula is , and it typically exists as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for pharmaceutical applications.
The biological activity of this compound primarily involves its interaction with various molecular targets, potentially modulating enzyme activities and exhibiting antimicrobial properties. The exact mechanisms are still under investigation; however, studies suggest that the compound may bind to specific receptors or enzymes, influencing biological pathways related to disease processes.
Potential Biological Targets
- Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes involved in microbial metabolism, contributing to its antimicrobial effects.
- Neurotransmitter Systems : Preliminary investigations indicate interactions with neurotransmitter systems, which may have implications for neuropharmacological applications.
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties. Its ability to inhibit specific enzymes related to microbial growth has been documented, making it a candidate for further exploration in the development of antimicrobial agents.
Case Studies
- Inhibition of Viral Proteases : A related study highlighted the effectiveness of piperidine derivatives in inhibiting viral proteases associated with coronaviruses. Compounds similar to this compound demonstrated high binding affinities and selectivity against viral enzymes, suggesting potential applications in antiviral drug development .
- HIV Inhibition : Another study focused on piperidine derivatives as CCR5 antagonists, revealing that modifications similar to those in this compound could enhance metabolic stability and inhibitory activity against HIV .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Key Features |
|---|---|
| 2-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide | Contains a chlorinated pyridine ring; different reactivity. |
| N,N-bis(ethyl)piperidine-4-carboxamide | Ethyl groups instead of isopropyl; affects solubility and reactivity. |
| N-benzylpiperidine-4-carboxamide | Benzyl substitution alters biological activity profile. |
This comparison highlights how variations in substituents can influence chemical behavior and biological properties.
Research Findings Summary
Recent studies have underscored the potential of this compound as a versatile compound in drug discovery:
- Antimicrobial Activity : Evidence supports its role in inhibiting microbial growth through enzymatic pathways.
- Neuropharmacological Applications : Its interactions with neurotransmitter systems suggest potential therapeutic uses in treating neurological disorders.
- Antiviral Potential : Similar compounds have shown efficacy against viral targets, indicating that further research into this compound could yield significant findings in antiviral drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
